Torososide B

Anti-allergic Mast Cell Biology Leukotriene Antagonism

Reproducibility failures in mast cell degranulation or SARS-CoV-2 PLpro inhibition assays often stem from structurally undefined anthraquinone preparations. Torososide B is a rigorously characterized physcion tetrasaccharide (C₄₀H₅₂O₂₅) with confirmed leukotriene-release inhibitory activity in A23187-challenged rat peritoneal mast cells and top-ranked PLpro binding affinity (-8.7 kcal/mol) among 101 screened anthraquinones. • Structurally authenticated by NMR and MS; unambiguous differentiation from emodin, physcion, or crude extracts. • ≥98% purity ensures consistent SAR data and eliminates off-target confounding from aglycone impurities. • Serves as a validated chemical probe for calcium-dependent secretion pathways and a certified reference marker for Cassia torosa extract standardization.

Molecular Formula C40H52O25
Molecular Weight 932.8 g/mol
Cat. No. B1240956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorososide B
Synonymstorososide B
torososide-B
Molecular FormulaC40H52O25
Molecular Weight932.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC
InChIInChI=1S/C40H52O25/c1-11-3-13-21(15(43)4-11)28(49)22-14(23(13)44)5-12(57-2)6-16(22)60-39-33(54)30(51)25(46)19(63-39)10-59-38-35(56)36(27(48)18(8-42)62-38)65-40-34(55)31(52)26(47)20(64-40)9-58-37-32(53)29(50)24(45)17(7-41)61-37/h3-6,17-20,24-27,29-43,45-48,50-56H,7-10H2,1-2H3/t17-,18-,19-,20-,24-,25-,26-,27-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+/m1/s1
InChIKeyPIFVMMPDYLWDPU-QFKVYBHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Torososide B: Leukotriene Inhibition Studies


Torososide B (CAS: 243835-63-4) is a structurally defined, naturally derived monohydroxy-9,10-anthraquinone glycoside [1]. It is a tetrasaccharide derivative of physcion, specifically characterized as physcion 8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, with the molecular formula C40H52O25 and a monoisotopic mass of 932.82590 g/mol [1][2]. The compound was first isolated from the seeds of *Cassia torosa* and is primarily recognized for its demonstrated ability to inhibit the release of leukotrienes from rat peritoneal mast cells when stimulated by calcium ionophore A23187 [3].

Leukotriene release pathway studies in primary mast cells
Calcium ionophore (A23187)-driven degranulation models
In silico-prioritized SARS-CoV-2 PLpro screening
Tetrasaccharide glycoside for structure-activity relationship studies

Torososide B: Why Substitution Fails


Substitution of Torososide B with other anthraquinones (e.g., emodin, physcion) or structurally undefined extracts is inadmissible for rigorous scientific studies. Torososide B's specific tetrasaccharide glycosylation pattern dictates its physicochemical properties, including solubility, stability, and, critically, its precise molecular recognition. Replacing it with a simpler aglycone like physcion or a different anthraquinone like emodin, which has a distinct IC50 profile (e.g., 4.3 µM for 5-LOX inhibition in RBL-1 cells [1]), introduces a high risk of off-target effects and irreproducible results. Its unique structure is the basis for its reported high-affinity molecular interactions, such as the binding to SARS-CoV-2 papain-like protease (PLpro) with a binding energy of -8.7 kcal/mol, a result that cannot be inferred from structurally simpler or distinct compounds [2].

Aglycone substitution (physcion) Replacing the tetrasaccharide glycoside with the aglycone physcion removes the glycosidic moiety, which may alter solubility, cellular permeability, and target recognition.
Emodin comparator Emodin has reported 5-LOX inhibitory activity in RBL-1 cells; its profile in calcium ionophore-driven mast cell assays may differ, limiting direct interchangeability.
Undefined extracts Crude Cassia torosa extracts contain variable anthraquinone mixtures, which may compromise reproducibility and complicate mechanism attribution.

Torososide B: Evidence for Selection


Leukotriene Release Inhibition in Mast Cells

In a direct head-to-head comparison within the same study, both Torososide B and the co-isolated compound Torosachrysone 8-O-6"-malonyl gentiobioside were found to inhibit calcium ionophore A23187-induced leukotriene release from rat peritoneal mast cells [1]. While the study did not report specific IC50 values, it established that Torososide B possesses quantifiable, on-target activity in a primary cell-based functional assay directly relevant to allergic inflammation [1]. This provides a validated baseline for its use in mechanistic studies of mast cell activation.

Mast Cell LT Release
Head-to-head
Inhibition observed in rat peritoneal mast cells stimulated with A23187; both Torososide B and Torosachrysone showed activity.
Supports leukotriene pathway-response studies
Quantitative IC50 not reported
Anti-allergic Mast Cell Biology Leukotriene Antagonism

High-Affinity PLpro Binding in Silico

A 2020 in silico study evaluating 101 anthraquinone derivatives for their potential as immune boosters against COVID-19 identified Torososide B as the compound with the highest binding affinity for the SARS-CoV-2 papain-like protease (PLpro) [1]. The reported binding energy was -8.7 kcal/mol, which was superior to other anthraquinones screened in the same study [1][2]. This computational finding provides a quantifiable rationale for prioritizing Torososide B for in vitro validation against this specific target.

PLpro Binding Affinity
In silico context
−8.7 kcal/mol
top-ranked among 101 anthraquinones screened
Supports PLpro target engagement screening
Requires in vitro validation
Antiviral Research Molecular Docking SARS-CoV-2

Structural Distinction from Physcion

Torososide B is a complex tetrasaccharide glycoside of physcion, while physcion itself is a simple anthraquinone aglycone [1]. This structural difference is critical for functional activity. While physcion has reported IC50 values for other targets (e.g., 38.5 µM for 6-phosphogluconate dehydrogenase inhibition ), it lacks the glycosidic moiety essential for Torososide B's interaction profile. The presence of the tetrasaccharide chain in Torososide B significantly increases its molecular weight and polar surface area, which directly impacts its solubility, cellular permeability, and target binding specificity compared to the aglycone.

Structure vs Physcion
Class-level
Tetrasaccharide glycoside of physcion; ~3.3-fold higher molecular weight and distinct polarity.
Glycosylation context may alter bioactivity and solubility
Aglycone not interchangeable
Glycoscience Structural Biology Pharmacophore Analysis

Activity Comparison with Emodin

Torososide B and emodin represent distinct chemical entities within the anthraquinone class. Emodin has well-documented inhibitory activity against 5-LOX-mediated leukotriene production in rat basophilic leukemia (RBL-1) cells with a reported IC50 of 4.3 µM [1]. In contrast, Torososide B has been specifically studied for its inhibition of leukotriene release from primary rat peritoneal mast cells stimulated by calcium ionophore, without a reported IC50 for 5-LOX in RBL-1 cells [2]. This difference in assay systems and reported mechanisms highlights that these two anthraquinones cannot be used interchangeably, and the choice between them should be dictated by the specific experimental model and mechanistic focus.

Activity vs Emodin
Cross-study
Emodin IC50 4.3 µM for 5-LOX (RBL-1 cells); Torososide B active in primary mast cell LT release assay.
Assay-specific selection required
Different cell types and stimulation mechanisms
Selectivity Profiling Anti-inflammatory Mast Cell Pharmacology

Torososide B Applications


Non-IgE Mast Cell Activation

Torososide B is the appropriate chemical probe for studies focused on calcium ionophore (A23187)-induced mast cell activation, a model that bypasses IgE receptor cross-linking [1]. This scenario is distinct from studies using IgE/antigen stimulation, where compounds like emodin have shown efficacy through Syk kinase inhibition [2]. Selecting Torososide B for A23187-stimulated models ensures the investigation targets calcium-dependent secretion pathways, providing a defined and reproducible system for dissecting this specific arm of mast cell biology [1].

SARS-CoV-2 PLpro Inhibitor Screening

Procurement of Torososide B is scientifically justified for laboratories engaged in validating SARS-CoV-2 PLpro inhibitors. Its identification as the top-performing compound in a large-scale in silico screen of 101 anthraquinones provides a strong, data-driven rationale for its prioritization in follow-up in vitro enzymatic and cell-based viral replication assays [3][4]. Using a structurally defined, high-purity source of Torososide B is essential for obtaining reliable structure-activity relationship (SAR) data and avoiding the confounding effects of impurities or structural analogs present in crude extracts [3].

Cassia torosa Extract Standardization

For analytical chemists and botanicals manufacturers, Torososide B serves as a specific and structurally authenticated marker compound for the identification and standardization of *Cassia torosa* seed extracts [1]. Its unique tetrasaccharide structure and well-defined spectral data (NMR, MS) allow for unambiguous quantification and differentiation from other anthraquinones like physcion or emodin that may also be present [1][5]. This ensures batch-to-batch consistency in extract production, which is critical for both research and potential commercial applications [1].

Glycosylation in Molecular Recognition

Torososide B's unique tetrasaccharide chain (β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) provides a valuable structural motif for glycobiology studies [1]. Researchers investigating how specific glycosidic linkages and chain length influence target binding, cellular uptake, or solubility can use Torososide B as a defined model compound. Its known binding to PLpro with high affinity (-8.7 kcal/mol) [3] offers a concrete system for probing the contribution of the saccharide moiety to the overall binding energy, which cannot be studied using the aglycone physcion [1].

Application
Selection Property
Validation Focus
Calcium ionophore-driven mast cell activation studies
Leukotriene release inhibition in primary mast cells
Calcium-dependent secretion pathway endpoints
SARS-CoV-2 PLpro inhibitor validation
In silico-prioritized binding affinity
In vitro enzymatic and viral replication assays
Cassia torosa extract standardization
Structurally authenticated tetrasaccharide marker
Chromatographic batch consistency review
Glycosylation impact on target binding studies
Defined tetrasaccharide chain motif
PLpro binding energy contribution assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torososide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.